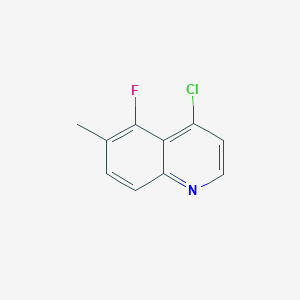

4-Chloro-5-fluoro-6-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

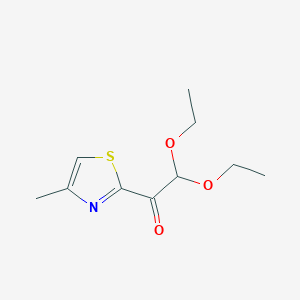

“4-Chloro-5-fluoro-6-methylquinoline” is a chemical compound with the CAS Number: 2503206-62-8 . It has a molecular weight of 195.62 . This compound is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Chloro-5-fluoro-6-methylquinoline”, is a topic of ongoing research . The exact synthesis process for this specific compound is not detailed in the available literature.

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-5-fluoro-6-methylquinoline . The InChI code is 1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-fluoro-6-methylquinoline” include a molecular weight of 195.62 .

Applications De Recherche Scientifique

Fluorescent Probes and Sensing Applications

Quinoline derivatives are investigated for their fluorescent properties, offering potential as pre-chromatographic derivatization reagents for amino acids analysis (Gatti, Gioia, & Pietra, 2002). This application is crucial for quality control in pharmaceuticals, demonstrating the compound's utility in enhancing detection sensitivity in liquid chromatography.

Anticancer Activity

The design and synthesis of quinoline derivatives have been a focal point in the search for new antitumor agents. For example, 2-phenylquinolin-4-ones have been evaluated for their cytotoxic activities against various tumor cell lines, showing promise as anticancer drug candidates (Chou et al., 2010). These findings underscore the potential of quinoline derivatives in developing novel chemotherapeutic options.

Asymmetric Synthesis and Catalysis

Quinoline derivatives are used in asymmetric hydrogenation reactions, indicating their role in producing chiral molecules (Wang et al., 2011). This application is significant for synthesizing biologically active compounds with high enantiomeric excess, essential for pharmaceuticals.

Metal Ion Sensing

The unique sensing properties of quinoline-based isomers towards metal ions like Al3+ and Zn2+ have been highlighted, with implications for environmental monitoring and bioimaging (Hazra et al., 2018). Such derivatives act as dual fluorescence chemosensors, offering a straightforward method for detecting metal ions through color changes observable by the naked eye.

Corrosion Inhibition

Quinoline derivatives, particularly those based on 8-hydroxyquinoline, exhibit excellent corrosion inhibition properties for metals in acidic environments (Rbaa et al., 2019). This application is vital for protecting industrial machinery and infrastructure, reducing maintenance costs and prolonging equipment life.

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-5-fluoro-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZICQOIYJRSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CN=C2C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoro-6-methylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)

![N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)

![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)

![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)

![1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2559384.png)

![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)

![(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2559388.png)